molecular formula C10H11BrN2S B15134273 4-(3-Bromophenyl)-1,3-diazinane-2-thione

4-(3-Bromophenyl)-1,3-diazinane-2-thione

Cat. No.: B15134273
M. Wt: 271.18 g/mol
InChI Key: DIIOFJAGCHXYOZ-UHFFFAOYSA-N
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Description

4-(3-Bromophenyl)-1,3-diazinane-2-thione is a heterocyclic compound featuring a bromophenyl group attached to a diazinane-2-thione ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Bromophenyl)-1,3-diazinane-2-thione typically involves the reaction of 3-bromobenzylamine with carbon disulfide and a base, such as potassium hydroxide, under reflux conditions. The reaction proceeds through the formation of an intermediate dithiocarbamate, which cyclizes to form the desired diazinane-2-thione ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-(3-Bromophenyl)-1,3-diazinane-2-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol or a sulfide.

    Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and sulfides.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

4-(3-Bromophenyl)-1,3-diazinane-2-thione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(3-Bromophenyl)-1,3-diazinane-2-thione involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The bromophenyl group may also facilitate interactions with specific receptors or ion channels, modulating their function.

Comparison with Similar Compounds

Similar Compounds

    4-(3-Bromophenyl)-1,3-diazinane-2-one: Similar structure but with an oxygen atom instead of sulfur.

    4-(3-Bromophenyl)-1,3-thiazolidine-2-thione: Contains a thiazolidine ring instead of a diazinane ring.

    4-(3-Bromophenyl)-1,3-oxazolidine-2-thione: Features an oxazolidine ring.

Uniqueness

4-(3-Bromophenyl)-1,3-diazinane-2-thione is unique due to its specific combination of a bromophenyl group and a diazinane-2-thione ring. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C10H11BrN2S

Molecular Weight

271.18 g/mol

IUPAC Name

4-(3-bromophenyl)-1,3-diazinane-2-thione

InChI

InChI=1S/C10H11BrN2S/c11-8-3-1-2-7(6-8)9-4-5-12-10(14)13-9/h1-3,6,9H,4-5H2,(H2,12,13,14)

InChI Key

DIIOFJAGCHXYOZ-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=S)NC1C2=CC(=CC=C2)Br

Origin of Product

United States

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